molecular formula C12H15NO2 B1463912 (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid CAS No. 1049976-10-4

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid

Cat. No.: B1463912
CAS No.: 1049976-10-4
M. Wt: 205.25 g/mol
InChI Key: HOMQPSPEVRFBRQ-MNOVXSKESA-N
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Description

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a para-methylphenyl (p-Tolyl) substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. This compound is part of a broader class of pyrrolidine-3-carboxylic acids, which are widely explored in medicinal chemistry due to their structural rigidity and ability to mimic peptide bonds .

Properties

IUPAC Name

(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQPSPEVRFBRQ-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376085
Record name (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049976-10-4
Record name (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Cyclization and Diastereoselective Synthesis

  • Asymmetric [3 + 2] Cycloaddition : A highly enantioselective cycloaddition reaction between imines and nitroalkenes can be employed to construct the pyrrolidine ring with defined stereochemistry. For example, condensation of an aldehyde with an amine to form an imine, followed by Cu(I)-catalyzed cycloaddition with a nitroalkene, yields the pyrrolidine core with >98% diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

  • N-Benzyl and N-α-methylbenzylamide Protection : Use of chiral auxiliaries such as N-benzyl-N-α-methylbenzylamide facilitates diastereoselective synthesis of cis- and trans-4-aminopyrrolidine-3-carboxylic acids, which can be further manipulated to obtain the desired (3S,4R) stereochemistry.

Multi-Step Synthetic Route Involving Catalytic Hydrogenation and Coupling

  • A multi-step synthetic route involves:

    • Preparation of a halogenated intermediate via nucleophilic substitution of glycine ethyl ester with a halogenated reagent.
    • Ring closure through reaction with ethyl acrylate and lithium tert-butoxide.
    • Subsequent nucleophilic substitution and palladium-catalyzed coupling with vinyl boron complexes.
    • Catalytic hydrogenation using ruthenium complexes to reduce intermediates.
    • Hydrolysis and deprotection to yield the target pyrrolidine carboxylic acid.
  • This method offers advantages such as high chiral purity, good yield, mild reaction conditions, and cost-effective raw materials.

Detailed Preparation Procedure (Example from Patent CN111072543B)

Step Description Reagents/Conditions Outcome
1. Nucleophilic Substitution Glycine ethyl ester reacted with halogenated reagent and triethylamine in dichloromethane at 0°C, then methyl chloroformate added Glycine ethyl ester, triethylamine, methyl chloroformate, DCM, 0°C to RT Formation of halogenated intermediate (Compound 1)
2. Ring Closure Compound 1 reacted with ethyl acrylate and lithium tert-butoxide under closed conditions Compound 1, ethyl acrylate, lithium tert-butoxide Cyclized intermediate (Compound 2)
3. Nucleophilic Substitution Compound 2 subjected to substitution reaction Compound 2, suitable nucleophile Compound 3
4. Coupling Reaction Compound 3 coupled with vinyl boron anhydride pyridine complex in presence of Pd(OAc)2 and K2CO3 under nitrogen Compound 3, vinyl boron complex, Pd(OAc)2, K2CO3, N2 atmosphere Compound 4
5. Catalytic Hydrogenation Compound 4 hydrogenated using Ru(II) catalyst and triethylamine Compound 4, Ru(II) catalyst, triethylamine Compound 5 (reduced intermediate)
6. Hydrolysis and Deprotection Compound 5 hydrolyzed and deprotected to yield (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid Compound 5, hydrolysis agents Target compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Note: Although this example is for the ethyl analogue, similar methodologies apply for the p-tolyl derivative with appropriate substitution on the aromatic ring.

Chemical and Physical Considerations

  • Solubility and Storage : The hydrochloride salt of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid is soluble in various solvents, with stock solutions prepared at concentrations ranging from 1 mM to 10 mM. Solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month to maintain stability.

  • Purification : Chromatography, crystallization, or trituration methods are commonly used to purify intermediates and final products.

Research Findings on Stereoselectivity and Yield

Method Steps Yield (%) Diastereomeric Excess (d.e.) Enantiomeric Excess (e.e.) Notes
Asymmetric [3 + 2] Cycloaddition 4-5 50-52 >98% >97% High stereoselectivity, efficient for cis/trans isomers
Multi-step Catalytic Hydrogenation Route 6 High (not specified) High (chiral purity) High Mild conditions, cost-effective, scalable

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Asymmetric Cycloaddition Cu(I)-catalyzed enantioselective cycloaddition of imines and nitroalkenes High stereoselectivity, moderate steps, good yield Requires chiral catalysts and ligands
Multi-step Synthesis via Catalytic Hydrogenation Sequential nucleophilic substitution, coupling, hydrogenation, hydrolysis High chiral purity, mild conditions, scalable More steps, requires palladium and ruthenium catalysts
Classical Nucleophilic Substitution and Ring Closure Use of glycine esters and halogenated reagents Simple reagents, straightforward reactions May require careful control of stereochemistry

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various derivatives of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid, such as alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

The Biopharmacule Speciality Chemicals catalog () lists several analogues of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid, differing in the substituent on the phenyl ring. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid 4-Methylphenyl C₁₃H₁₅NO₂ 217.26 1049976-10-4
(3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid 4-Fluorophenyl C₁₂H₁₂FNO₂ 221.23 1047651-77-3
(3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 4-Chlorophenyl C₁₂H₁₂ClNO₂ 237.69 1047651-82-0
(3S,4R)-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid 3-CF₃-phenyl C₁₃H₁₂F₃NO₂ 271.24 1049978-66-6
(3S,4R)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid 2-CF₃-phenyl C₁₃H₁₂F₃NO₂ 271.24 1049978-59-7

Key Observations :

  • Substituent Effects: The p-Tolyl group (electron-donating methyl) contrasts with electron-withdrawing groups (F, Cl, CF₃), influencing lipophilicity and electronic properties.
  • Stereochemical Consistency : All listed analogues retain the (3S,4R) configuration, ensuring structural comparability. Errors in stereochemistry (e.g., ) can drastically alter properties, underscoring the importance of correct synthesis and characterization .

Physicochemical Properties

Limited data are available for pyrrolidine derivatives, but extrapolations can be made:

  • Melting Points : For 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid (), the melting point is 147°C. Pyrrolidine analogues may exhibit similar trends, with CF₃-substituted derivatives likely having higher melting points due to increased molecular symmetry .
  • Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., CF₃) may reduce it. Boc-protected derivatives (e.g., ) improve solubility in organic solvents .

Biological Activity

Chemical Structure and Properties

Chemical Name: (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
Structure:
Chemical Structure (Placeholder for actual image)

Anti-inflammatory Activity

Research has indicated that pyrrolidine derivatives, including (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid, possess significant anti-inflammatory properties. A study conducted by demonstrated that derivatives of pyrrolidine-3-carboxylic acids exhibited potent anti-inflammatory effects in vitro. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, a case study highlighted the protective effects of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid against glutamate-induced toxicity in neuronal cultures, suggesting its potential application in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines
NeuroprotectiveProtection against glutamate-induced toxicity

Case Studies

  • Anti-inflammatory Study : In a controlled experiment, (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid was tested on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in inflammatory markers compared to the control group.
  • Neuroprotection : A recent study assessed the effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings revealed that treatment with (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid led to increased cell viability and reduced apoptosis rates.

The biological activity of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid can be attributed to its ability to modulate various biochemical pathways:

  • Cytokine Modulation : The compound appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antioxidant Properties : It may enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage in neuronal cells.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid

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